3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid
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Overview
Description
3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound featuring a benzofuran moiety, a thiolane ring, and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and transition-metal catalysis are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzofuran moiety can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The thiolane ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
Major products formed from these reactions include various benzofuran derivatives, thiolane-substituted compounds, and oxidized carboxylic acid derivatives .
Scientific Research Applications
3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. The thiolane ring may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Thiolane derivatives: Compounds containing thiolane rings, such as certain sulfonylureas, have comparable chemical properties.
Uniqueness
3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid is unique due to the combination of its benzofuran and thiolane moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-13(16-15(14(18)19)4-6-21-9-15)8-10-1-2-12-11(7-10)3-5-20-12/h1-2,7H,3-6,8-9H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENIQJVQGPBELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=O)NC3(CCSC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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